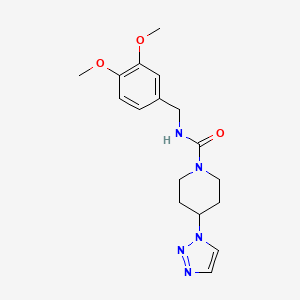
4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one” is a complex organic compound. Compounds with similar structures, such as 2-aminothiazoles, are significant in medicinal chemistry and are used as starting materials for the synthesis of a diverse range of heterocyclic analogues .
Synthesis Analysis
While specific synthesis methods for “4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one” were not found, similar compounds like 2-aminothiazoles are synthesized and characterized using techniques like FTIR and NMR .Applications De Recherche Scientifique
Synthesis and Properties
One study focuses on the Green Synthesis of 3-Substituted-4-arylmethylideneisoxazol-5(4H)-one Derivatives Catalyzed by Salicylic Acid , highlighting the catalytic activity of salicylic acid in synthesizing derivatives of isoxazol-5(4H)-ones in water, offering a green, cost-effective, and simple method without using heating, microwave, or ultrasound sources. This method has significant implications for the pharmaceutical, agriculture, filter dyes, and photonic devices industries due to the environmental friendliness of the procedure and the broad applications of the synthesized compounds (Mosallanezhad & Kiyani, 2019).
Photolysis and Photochemical Properties
Research on Photolysis of phenyldisic acids reveals that 3-Hydroxy-2-methyl-4-phenylisoxazol-5(2H)-one exists as four tautomers. Photolysis in methanol leads to unique product formation from discrete tautomers, demonstrating the compound's interesting photochemical properties, which could be relevant for understanding its behavior under different conditions (Prager & Smith, 1994).
Applications in Organic Synthesis
Another study investigates the Rearrangements of regioisomeric 4-isoxazolines , where 4- and 5-substituted cycloadducts undergo different reactions under the same conditions, yielding enaminoderivatives via a novel rearrangement process. This research provides valuable insights into the reactivity and potential applications of isoxazole derivatives in organic synthesis, contributing to the development of new synthetic methodologies (Liguori et al., 1988).
Corrosion Inhibition
A study on Quantum chemical and molecular dynamics simulation studies on inhibition performances of some thiazole and thiadiazole derivatives against corrosion of iron, including compounds related to isoxazoline derivatives, suggests potential applications of these compounds as corrosion inhibitors. This research might not directly reference 4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one but indicates a broader interest in isoxazole derivatives for protecting metals against corrosion (Kaya et al., 2016).
Propriétés
IUPAC Name |
4-(2-aminoethyl)-3-phenyl-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-7-6-9-10(13-15-11(9)14)8-4-2-1-3-5-8/h1-5,13H,6-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGIRZSHPCPZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)ON2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-(2-methoxyphenoxy)propyl)-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2670626.png)


![(2S)-N-[[4-(4-Cyclopentylbutanoyl)morpholin-3-yl]methyl]-1-prop-2-ynylpyrrolidine-2-carboxamide](/img/structure/B2670633.png)
![N-(cyclopropylmethyl)-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2670634.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2670638.png)



![3-(3,4-dimethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2670645.png)
![3-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/no-structure.png)
